4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719572
InChI: InChI=1S/C14H16N2O3/c17-13-14(7-3-4-8-14)11(9-15-13)10-5-1-2-6-12(10)16(18)19/h1-2,5-6,11H,3-4,7-9H2,(H,15,17)
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

CAS No.:

Cat. No.: VC17719572

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 4-(2-nitrophenyl)-2-azaspiro[4.4]nonan-1-one
Standard InChI InChI=1S/C14H16N2O3/c17-13-14(7-3-4-8-14)11(9-15-13)10-5-1-2-6-12(10)16(18)19/h1-2,5-6,11H,3-4,7-9H2,(H,15,17)
Standard InChI Key HHPKNTKRERNUPC-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The core structure of 2-azaspiro[4.4]nonan-1-one consists of a γ-lactam fused to a cyclopentane ring via a spiro carbon atom. Substitution at the 4-position with a 2-nitrophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue (Core Structure)Source
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
XLogP32.3

The nitro group at the ortho position on the phenyl ring introduces steric hindrance, potentially reducing rotational freedom compared to the meta isomer . Computational models predict a planar nitro group orientation, with intramolecular hydrogen bonding possible between the nitro oxygen and the lactam NH .

Synthetic Strategies

Phosphine-Catalyzed [3+2] Cycloaddition

A cornerstone methodology for constructing 2-azaspiro[4.4]nonan-1-ones involves phosphine-catalyzed cycloadditions. As demonstrated by Yong et al., 2-methylene γ-lactams react with activated alkynes (e.g., 2-butynoate derivatives) to form spirocyclic adducts . For example:

2-Methylene γ-lactam+2-ButynoatePPh32-Azaspiro[4.4]nonan-1-one derivative\text{2-Methylene γ-lactam} + \text{2-Butynoate} \xrightarrow{\text{PPh}_3} \text{2-Azaspiro[4.4]nonan-1-one derivative}

This method enables enantioselective synthesis when chiral auxiliaries like camphor sultam are employed . Post-cycloaddition functionalization via nitroaromatic coupling could theoretically yield the 2-nitrophenyl variant, though specific protocols remain unreported.

Reductive Cyclization

Zinc-mediated reductive cyclization of nitroolefin intermediates offers an alternative route. For instance, acrylate derivatives bearing nitroaryl groups undergo cyclization under acidic conditions to form spiro frameworks . Adapting this approach to ortho-substituted nitro precursors may provide access to the target compound.

Physicochemical and Spectroscopic Characteristics

While experimental data for the 2-nitrophenyl isomer are scarce, comparisons to the 3-nitrophenyl analogue (PubChem CID 137702916) reveal:

  • NMR Signatures: The lactam carbonyl resonates near δ 170 ppm in ¹³C NMR, while aromatic protons in the ortho-substituted nitro group are expected downfield of δ 8.0 ppm due to electron-withdrawing effects .

  • Thermal Stability: Differential scanning calorimetry of related spiro lactams shows decomposition temperatures exceeding 200°C, suggesting moderate thermal resilience .

Applications and Biological Relevance

Spirocyclic lactams are prized in drug discovery for their ability to mimic peptide turn motifs. The nitro group enhances electrophilicity, making these compounds potential intermediates for:

  • Antimicrobial Agents: Nitroaryl spirocycles exhibit activity against Gram-positive bacteria, likely via nitroreductase-mediated activation .

  • Kinase Inhibitors: Rigid spiro scaffolds improve binding affinity to ATP pockets in kinases, as seen in related isoindolone derivatives .

Hazard StatementPrecautionary Measure
H315-H319-H335Avoid inhalation; use PPE
P261-P305+P351+P338Rinse eyes/skin if exposed

Storage at room temperature under inert atmosphere is recommended to prevent nitro group degradation .

Future Directions

Critical research gaps include:

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure 4-(2-nitrophenyl) derivatives.

  • Biological Screening: Evaluating the ortho isomer’s potency against microbial and cancer cell lines.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and tautomeric preferences.

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